Thalidomide-NH-C10-NH2 (hydrochloride)
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Overview
Description
Thalidomide-NH-C10-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its historical use as a sedative and its later discovery as a potent immunomodulatory agent. This compound is specifically designed as a cereblon ligand, which is used in the recruitment of the CRBN protein. It is often utilized in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .
Preparation Methods
The synthesis of Thalidomide-NH-C10-NH2 (hydrochloride) involves several steps, starting from thalidomide. The process typically includes the introduction of a linker to the thalidomide molecule, followed by the addition of the C10-NH2 group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific solvents .
Chemical Reactions Analysis
Thalidomide-NH-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different analogs, depending on the reducing agents used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Thalidomide-NH-C10-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is employed in the recruitment of the CRBN protein, which plays a crucial role in various cellular processes.
Medicine: Research on this compound has implications for developing new therapeutic agents, particularly in targeting specific proteins for degradation.
Industry: It is used in the development of new chemical entities and in the study of protein-protein interactions
Mechanism of Action
The mechanism of action of Thalidomide-NH-C10-NH2 (hydrochloride) involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the CRBN protein, leading to the selective degradation of target proteins such as IKZF1 and IKZF3. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation and cancer .
Comparison with Similar Compounds
Thalidomide-NH-C10-NH2 (hydrochloride) can be compared with other thalidomide derivatives, such as:
Thalidomide-4-O-C10-NH2 (hydrochloride): Similar in structure but with a different linker position, affecting its binding affinity and specificity.
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties and a different mechanism of action.
Pomalidomide: Known for its potent anti-cancer activity, it shares a similar core structure but differs in its side chains and functional groups
Thalidomide-NH-C10-NH2 (hydrochloride) is unique due to its specific design for use in PROTACs and its ability to recruit the CRBN protein effectively.
Properties
Molecular Formula |
C23H33ClN4O4 |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
4-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-14-7-5-3-1-2-4-6-8-15-25-17-11-9-10-16-20(17)23(31)27(22(16)30)18-12-13-19(28)26-21(18)29;/h9-11,18,25H,1-8,12-15,24H2,(H,26,28,29);1H |
InChI Key |
BBQUPKKQVQXRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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